Paricalcitol Glucuronide

描述

Paricalcitol Glucuronide is a metabolite of Paricalcitol, a synthetic analog of vitamin D. Paricalcitol is primarily used to treat secondary hyperparathyroidism in patients with chronic kidney disease. The glucuronide form is created through the process of glucuronidation, which enhances the solubility and excretion of the compound.

作用机制

Target of Action

Paricalcitol Glucuronide primarily targets the Vitamin D Receptor (VDR) . VDRs are nuclear receptors found in various tissues, including the kidneys, parathyroid glands, intestines, and bones. These receptors play a crucial role in regulating calcium and phosphate homeostasis and parathyroid hormone (PTH) levels .

Mode of Action

This compound, a metabolite of Paricalcitol, binds to VDRs with high affinity. Upon binding, it activates the receptor, leading to the modulation of gene expression. This activation results in the suppression of PTH synthesis and secretion, thereby helping to manage secondary hyperparathyroidism, particularly in patients with chronic kidney disease .

Biochemical Pathways

The activation of VDR by this compound influences several biochemical pathways:

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME):

- Excretion : The compound is primarily excreted via feces (74%) and urine (16%), with a half-life of 14-20 hours .

Result of Action

At the molecular level, this compound’s action results in decreased PTH levels, improved calcium and phosphate balance, and enhanced bone mineralization. At the cellular level, it promotes the expression of genes involved in calcium transport and bone formation, while inhibiting those involved in PTH synthesis .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of this compound. For instance, acidic environments may affect its absorption and bioavailability. Additionally, interactions with other medications, particularly those affecting liver enzymes, can alter its metabolism and efficacy .

生化分析

Biochemical Properties

Paricalcitol interacts with the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression . Upon binding to the VDR, Paricalcitol activates the receptor, leading to the transcription of genes that control calcium homeostasis and cell differentiation . The glucuronidation of Paricalcitol may alter these interactions, potentially affecting its binding affinity and subsequent biological activity .

Cellular Effects

Paricalcitol influences various cellular processes, primarily through its interaction with the VDR . It plays a crucial role in maintaining calcium homeostasis, impacting cell signaling pathways, and gene expression . The glucuronidation of Paricalcitol could potentially modify these effects, although specific studies on Paricalcitol Glucuronide are currently lacking.

Molecular Mechanism

Paricalcitol’s mechanism of action involves binding to the VDR, leading to the activation of vitamin D responsive genes . This can result in effects such as the suppression of parathyroid hormone synthesis . The glucuronidation of Paricalcitol could potentially alter its binding interactions with the VDR and other biomolecules, thereby influencing its mechanism of action .

Temporal Effects in Laboratory Settings

The parent compound, Paricalcitol, has been shown to effectively reduce parathyroid hormone levels in patients with chronic kidney disease .

Dosage Effects in Animal Models

Studies on Paricalcitol have shown its effectiveness in reducing parathyroid hormone levels in a dose-dependent manner .

Metabolic Pathways

Paricalcitol is metabolized by multiple hepatic and non-hepatic enzymes, including mitochondrial CYP24, as well as CYP3A4 and UGT1A4 . The glucuronidation of Paricalcitol would involve the action of UDP-glucuronosyltransferases (UGTs), a family of enzymes that catalyze the addition of glucuronic acid to a variety of substrates .

Transport and Distribution

Paricalcitol is primarily excreted via hepatobiliary excretion . The transport and distribution of this compound within cells and tissues would likely involve various transport proteins, particularly those involved in the transport of glucuronides .

Subcellular Localization

The parent compound, Paricalcitol, is known to bind to the VDR, which is located in the cell nucleus . The glucuronidation of Paricalcitol could potentially influence its subcellular localization.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Paricalcitol involves several steps, including the regioselective ozonization cleavage of the side-chain and methylene at C-19, free-radical reduction removal of the OH group formed at C-19, and side-chain assembly using a Wittig reaction . Another approach combines chemical and microbial transformations, using vitamin D2 as a starting material and introducing 1α- and 25-hydroxyl groups via microbial transformation .

Industrial Production Methods

Industrial production of Paricalcitol typically involves large-scale synthesis using the aforementioned methods. The process is optimized for efficiency and yield, ensuring the production of high-purity Paricalcitol for pharmaceutical use.

化学反应分析

Types of Reactions

Paricalcitol Glucuronide undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium periodate (NaIO4) and reducing agents like free radicals. The conditions for these reactions are carefully controlled to ensure the desired transformations.

Major Products

The major products formed from these reactions include various hydroxylated and oxidized derivatives of Paricalcitol, which are further processed to form this compound.

科学研究应用

Scientific Research Applications

-

Inflammation Modulation :

- Paricalcitol has been studied for its potential to modulate inflammation in renal transplant recipients. A clinical trial demonstrated that treatment with paricalcitol resulted in increased levels of osteoprotegerin, a marker associated with calcification modulation, but showed modest anti-inflammatory effects overall . This suggests that while paricalcitol may influence certain inflammatory markers, its broader anti-inflammatory potential in renal transplant settings may be limited.

-

Metabolic Effects :

- Research indicates that paricalcitol does not significantly improve glucose metabolism in patients with chronic kidney disease. A randomized controlled trial involving non-diabetic patients revealed no substantial changes in glucose tolerance or insulin sensitivity after administration of paricalcitol . This finding is critical for understanding the metabolic implications of vitamin D analogues in renal disease management.

- Kidney Disease Management :

Table 1: Effects of Paricalcitol on Inflammatory Markers

| Biomarker | Baseline Level (ng/ml) | Level After Treatment (ng/ml) | p-value |

|---|---|---|---|

| Osteoprotegerin | 0.05 | 0.19 | 0.030 |

| IL-6 | Variable | Reduced | Not specified |

| TNF-alpha | Variable | Reduced | Not specified |

Table 2: Metabolic Parameters Before and After Paricalcitol Treatment

| Parameter | Baseline Value | Post-Treatment Value | p-value |

|---|---|---|---|

| Glucose AUC (mg/dL/min) | 21,139 | 20,817 | 0.542 |

| Insulin Sensitivity Index | 3.31 | 3.16 | 0.564 |

| Fasting Plasma Glucose (mg/dL) | 105.7 | 108.0 | 0.219 |

Case Studies

-

Renal Transplant Recipients :

- A study involving renal transplant recipients assessed the impact of paricalcitol on various inflammatory markers over one year post-transplantation. The findings indicated an increase in circulating osteoprotegerin levels among those treated with paricalcitol compared to controls, suggesting a potential role in modulating calcification processes post-transplant .

-

Chronic Kidney Disease Patients :

- Another investigation focused on non-diabetic patients with stage 3-4 chronic kidney disease found that paricalcitol did not enhance glucose metabolism despite significant changes in vitamin D metabolism markers . This highlights the need for careful consideration when prescribing vitamin D analogues to manage metabolic disturbances in this patient population.

相似化合物的比较

Similar Compounds

Calcitriol: Another vitamin D analog used to treat similar conditions.

Alfacalcidol: A prodrug of calcitriol with similar therapeutic effects.

Maxacalcitol: A selective vitamin D receptor activator used in the treatment of secondary hyperparathyroidism.

Uniqueness

Paricalcitol Glucuronide is unique due to its enhanced solubility and excretion properties, which are achieved through glucuronidation. This makes it a valuable compound for studying the pharmacokinetics and pharmacodynamics of vitamin D analogs.

生物活性

Paricalcitol glucuronide is a metabolite of paricalcitol, a synthetic analog of vitamin D, primarily used in the management of secondary hyperparathyroidism associated with chronic kidney disease (CKD). Understanding the biological activity of this compound is crucial for elucidating its therapeutic potential and mechanisms of action.

Paricalcitol exerts its effects by binding to the vitamin D receptor (VDR), leading to the activation of vitamin D-responsive pathways. This interaction is pivotal for regulating calcium and phosphate metabolism, which is essential for bone health and metabolic functions. The compound has been shown to suppress parathyroid hormone (PTH) synthesis and secretion, thereby reducing elevated PTH levels commonly observed in CKD patients .

Pharmacokinetics

- Absorption : Paricalcitol is well absorbed when administered orally.

- Volume of Distribution : Approximately 30.8 L in CKD patients undergoing hemodialysis and 23.8 L in healthy subjects.

- Protein Binding : Highly bound to plasma proteins (99.8%).

- Metabolism : Metabolized by hepatic enzymes, including CYP3A4 and UGT1A4, leading to the formation of this compound.

- Half-life : Ranges from 4 to 6 hours.

- Elimination : Primarily excreted via hepatobiliary pathways .

Case Studies

- Impact on CKD : In a study examining the effects of paricalcitol in CKD patients, it was observed that treatment led to significant reductions in serum PTH levels and improvements in calcium-phosphate balance. These changes are associated with decreased risks of bone disease and cardiovascular complications .

- Insulin Resistance : Research has indicated that this compound may influence insulin signaling pathways. In animal models, administration of related compounds has been linked to alterations in insulin sensitivity, suggesting potential implications for metabolic disorders prevalent in CKD patients .

Comparative Data Table

| Parameter | Paricalcitol | This compound |

|---|---|---|

| Mechanism | VDR agonist | Active metabolite |

| Protein Binding | 99.8% | TBD |

| Half-Life | 4-6 hours | TBD |

| Primary Excretion Route | Hepatobiliary | TBD |

| Clinical Use | Secondary hyperparathyroidism | TBD |

Research Findings

Recent studies have highlighted the role of this compound in modulating inflammatory responses and oxidative stress in renal tissues. Elevated levels of uremic toxins, including p-cresol and its glucuronide forms, have been shown to correlate with increased oxidative stress and inflammation in CKD patients . These findings suggest that managing levels of this compound could be beneficial in mitigating these adverse effects.

属性

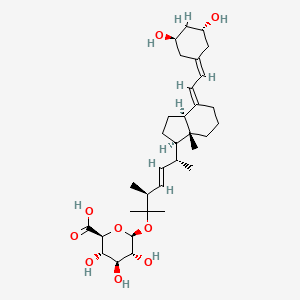

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(E,3S,6R)-6-[(1R,3aS,4E,7aR)-4-[2-[(3R,5R)-3,5-dihydroxycyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-en-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H52O9/c1-18(8-9-19(2)32(3,4)42-31-28(38)26(36)27(37)29(41-31)30(39)40)24-12-13-25-21(7-6-14-33(24,25)5)11-10-20-15-22(34)17-23(35)16-20/h8-11,18-19,22-29,31,34-38H,6-7,12-17H2,1-5H3,(H,39,40)/b9-8+,21-11+/t18-,19+,22-,23-,24-,25+,26+,27+,28-,29+,31+,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJXNIVOZPYUJN-ILMLGNIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C)C(C)(C)OC1C(C(C(C(O1)C(=O)O)O)O)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C4C[C@H](C[C@@H](C4)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H52O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858277 | |

| Record name | (3S,4E)-6-[(1R,3R,7E,17beta)-1,3-Dihydroxy-9,10-secoestra-5,7-dien-17-yl]-2,3-dimethylhept-4-en-2-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260588-15-5 | |

| Record name | (3S,4E)-6-[(1R,3R,7E,17beta)-1,3-Dihydroxy-9,10-secoestra-5,7-dien-17-yl]-2,3-dimethylhept-4-en-2-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。